2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a pyridine-based acetamide derivative featuring a trifluoromethyl group, a cyano substituent, and a 4-chlorophenyl moiety on the pyridine ring. The sulfanyl (-S-) bridge connects the pyridine core to an acetamide group, which is further substituted with a 4-ethoxyphenyl ring.
Synthesis of analogous compounds involves refluxing precursor pyridine derivatives with halogenated acetamides in ethanol, yielding products with high purity (e.g., 85% yield for a structurally related compound) .
Properties
CAS No. |
617697-55-9 |
|---|---|
Molecular Formula |
C23H17ClF3N3O2S |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17ClF3N3O2S/c1-2-32-17-9-7-16(8-10-17)29-21(31)13-33-22-18(12-28)19(23(25,26)27)11-20(30-22)14-3-5-15(24)6-4-14/h3-11H,2,13H2,1H3,(H,29,31) |
InChI Key |
IIPDPWZXNSFQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the substituents, and final coupling with the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability in cancer cells.
- Case studies have shown that derivatives of pyridine-based compounds can inhibit tumor growth in various cancer models, suggesting potential for this compound in targeted cancer therapies.
-
Antimicrobial Properties :
- The sulfonamide moiety in the compound is known for its antimicrobial activity. Studies have demonstrated that compounds containing similar functional groups can effectively combat bacterial infections.
- In vitro tests have shown effectiveness against gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
-
Anti-inflammatory Effects :
- The compound's structure suggests possible interactions with inflammatory pathways. Research has highlighted the role of pyridine derivatives in modulating immune responses, potentially leading to anti-inflammatory effects.
- Experimental models have reported reduced inflammation markers when treated with similar compounds, warranting further investigation into this specific compound's efficacy.
Toxicological Studies
Safety assessments are crucial for any pharmaceutical application. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity, further investigations are necessary to determine the safety profile of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanyl-linked acetamide derivatives with pyridine or heterocyclic cores. Below is a detailed comparison with key analogs based on substituent variations, molecular properties, and reported
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) and cyano (-CN) groups on the pyridine ring are conserved across analogs, suggesting their critical role in electronic modulation and target binding . 4-Ethoxyphenyl vs.
Synthetic Yields: A structurally related compound, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was synthesized in 85% yield via reflux in ethanol . This highlights the efficiency of sulfanyl-acetamide coupling under mild conditions.
Structural Variations and Applications: Replacement of pyridine with triazole (as in ) introduces conformational flexibility, which may impact binding to enzymes like kinases or proteases.
Biological Activity
The compound 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS No. 625377-95-9) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
- Molecular Formula : C22H14Cl2F3N3OS
- Molecular Weight : 496.33 g/mol
- Structure : The compound features a pyridine ring, a trifluoromethyl group, and a sulfanyl linkage, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl and chlorophenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the pyridine ring and the sulfanyl group are known to contribute to antimicrobial effects.
Research Findings : In vitro assays have shown that this compound exhibits antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and moderate activity against certain Gram-negative strains .
3. Herbicidal Activity
Given its chemical structure, particularly the presence of the cyano group and chlorophenyl moiety, this compound has been investigated for herbicidal applications.
Data Table: Herbicidal Efficacy
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Cell Signaling Pathways : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in cell cycle regulation, contributing to its anticancer properties.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a protocol involves reacting a pyridine-thiol precursor with chloroacetamide derivatives in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from dichloromethane/ethyl acetate mixtures. Purity (>98%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- X-ray crystallography : Resolve the molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- NMR : Confirm regiochemistry using H and C NMR, focusing on sulfanyl (–S–) and acetamide (–NHCO–) group signals .
- FTIR : Identify characteristic stretches (e.g., C≡N at ~2200 cm, C=O at ~1650 cm) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity .
- Avoid contact with water (risk of exothermic decomposition) and store in anhydrous conditions at 2–8°C .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–37°C), and light exposure, monitored via HPLC .
Advanced Research Questions
Q. How can contradictions in reported crystal structures (e.g., dihedral angles, packing motifs) be resolved?
Use high-resolution XRD with low-temperature data collection (100 K) to minimize thermal motion artifacts. Compare refinement models (e.g., SHELXL vs. OLEX2) and validate against computational predictions (DFT-optimized geometries) . Discrepancies in hydrogen-bonding networks may arise from polymorphism—screen crystallization solvents (e.g., dichloromethane vs. acetonitrile) .
Q. What experimental designs evaluate environmental fate and ecotoxicological impacts?
- Degradation studies : Expose the compound to UV light, microbial consortia, or soil matrices, analyzing breakdown products via LC-MS .
- Trophic transfer assays : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation and chronic toxicity (OECD Test Guideline 211) .
Q. Which computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with kinase domains (e.g., EGFR) to prioritize in vitro targets.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein interactions (e.g., π-π stacking with phenyl rings) .
Q. How can low-yield synthetic steps be optimized?
- Replace EDC with Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) to enhance coupling efficiency .
- Screen catalysts (e.g., DMAP) and solvents (e.g., THF vs. DMF) to reduce side reactions.
- Employ flow chemistry for exothermic steps (e.g., thiol-pyridine coupling) to improve scalability .
Q. What mechanistic assays elucidate its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
